(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-2-29-21(26)18-16-8-3-4-9-17(16)30-20(18)23-19(25)14(12-22)10-13-6-5-7-15(11-13)24(27)28/h5-7,10-11H,2-4,8-9H2,1H3,(H,23,25)/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMUWMVBFGTSG-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-Ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thiophene derivatives, which have been studied extensively for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique structural features of this compound contribute to its biological activity and therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C21H19N3O5S
- Molecular Weight : 425.46 g/mol
- CAS Number : 305375-06-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its antioxidant properties.
Antimicrobial Activity
Studies have demonstrated that compounds with thiophene scaffolds exhibit significant antibacterial activity against various pathogens. For instance:
- Antibacterial Testing : The compound was tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, showing notable zones of inhibition. The diameter of these zones is indicative of the compound's effectiveness.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | B. subtilis | 15 |
| S. aureus | 18 |
The presence of the nitrophenyl group is believed to enhance the antibacterial properties by increasing the compound's ability to penetrate bacterial cell walls.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays:
- DPPH Radical Scavenging Activity : The compound exhibited significant scavenging activity against DPPH radicals.
- Nitric Oxide Scavenging : Effective in inhibiting nitric oxide production in vitro.
- Lipid Peroxidation Inhibition : Demonstrated ability to protect against iron-induced lipid peroxidation.
The results indicated that compounds with hydroxyl substituents on phenyl rings showed enhanced antioxidant activity compared to those without.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| Nitric Oxide Scavenging | 30 |
| Lipid Peroxidation Inhibition | 20 |
Case Studies and Research Findings
Research has focused on synthesizing derivatives of this compound to explore modifications that could enhance its biological activity:
- A study synthesized a series of acrylamides derived from ethyl 2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their antibacterial and antioxidant activities. The findings suggested that specific substitutions on the phenyl ring significantly influenced the biological activity.
Example Findings
- Substituted Phenolic Compounds : Compounds with para-hydroxyl groups exhibited superior antioxidant properties compared to their ortho or methoxy counterparts.
- Anticancer Potential : Some derivatives demonstrated cytotoxic effects against cancer cell lines in preliminary screenings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Indol-3-yl (5g): May confer enhanced binding to aromatic receptor pockets due to planar structure, unlike the nitro group’s steric bulk .
Synthetic Efficiency: Knoevenagel condensation (used for analogs like 3d) achieves higher yields (~90%) compared to Petasis reactions (22% for 6o), highlighting method-dependent efficiency . The target compound’s synthesis likely follows similar protocols but with nitrobenzaldehyde, which may require optimized conditions due to nitro group reactivity .
Spectroscopic Profiles: IR Spectroscopy: Nitro groups exhibit strong absorptions near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), distinct from hydroxyl (3131 cm⁻¹ in 3d) or methoxy peaks . ¹H NMR: The 3-nitrophenyl group deshields adjacent protons, causing downfield shifts (e.g., aromatic protons >8 ppm) compared to 4-hydroxyphenyl analogs (~6.9–8.0 ppm) .
Biological Activity Trends: Antioxidant activity: 4-Hydroxyphenyl analogs (e.g., 3d) show potent radical scavenging (IC₅₀: 12 μM), attributed to phenolic -OH donating hydrogen atoms . The nitro group’s electron-withdrawing nature may reduce this effect. Antibacterial activity: Chlorophenyl derivatives (e.g., Compound 23) inhibit bacterial growth via membrane disruption, suggesting nitro-substituted analogs may act similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
